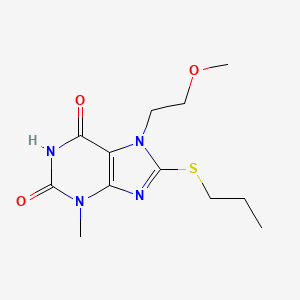

7-(2-methoxyethyl)-3-methyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione

描述

This compound is a xanthine derivative with a 2-methoxyethyl group at position 7, a methyl group at position 3, and a propylthio substituent at position 8 (CAS: 333769-02-1) . Its molecular formula is C₁₂H₁₈N₄O₃S, with a calculated molecular weight of 312.36 g/mol. The 2-methoxyethyl group enhances solubility compared to purely hydrophobic substituents, while the propylthio moiety at position 8 may influence receptor binding and metabolic stability.

属性

IUPAC Name |

7-(2-methoxyethyl)-3-methyl-8-propylsulfanylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O3S/c1-4-7-20-12-13-9-8(16(12)5-6-19-3)10(17)14-11(18)15(9)2/h4-7H2,1-3H3,(H,14,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRAIZMRNHHXEOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC2=C(N1CCOC)C(=O)NC(=O)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-methoxyethyl)-3-methyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route includes the alkylation of a purine derivative with 2-methoxyethyl bromide, followed by the introduction of a propylsulfanyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation and substitution reactions. The final product is then purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for reagent addition and product separation can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

化学反应分析

Types of Reactions

7-(2-methoxyethyl)-3-methyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding thiol derivative.

Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl or propylsulfanyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as thiols, amines, or halides in the presence of bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted purine derivatives, depending on the specific reagents and conditions used.

科学研究应用

Research indicates that 7-(2-methoxyethyl)-3-methyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione exhibits several significant biological activities:

Antitumor Activity

The compound has shown promise in inducing apoptosis in various cancer cell lines. Studies have demonstrated that it can reduce cell viability and increase apoptotic markers significantly compared to control groups.

Anti-inflammatory Effects

In vitro studies suggest that this compound can lower pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating potential therapeutic applications in managing inflammatory diseases.

Neuroprotective Properties

Preliminary research suggests neuroprotective effects against oxidative stress-induced damage in neuronal cells, which could have implications for treating neurodegenerative diseases.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces cytokine levels | |

| Neuroprotective | Protects against oxidative stress |

Antitumor Study

A study involving human breast cancer cell lines treated with this compound showed a significant reduction in cell viability and increased markers of apoptosis compared to untreated controls.

Anti-inflammatory Study

In an acute inflammation model, administration of the compound resulted in decreased levels of inflammatory cytokines, supporting its potential use in inflammatory conditions.

Neuroprotection Study

In vitro experiments with neuronal cell cultures exposed to oxidative stress revealed that the compound significantly reduced cell death compared to controls.

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

- Alkylation : A purine derivative is alkylated with 2-methoxyethyl bromide.

- Nucleophilic Substitution : Introduction of the propylthio group through nucleophilic substitution reactions.

Chemical Properties:

- Molecular Formula : C14H22N4O3S

- Molecular Weight : 318.42 g/mol

作用机制

The mechanism of action of 7-(2-methoxyethyl)-3-methyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exerting its anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

相似化合物的比较

Substituent Variations at Position 7

- 1,3,7-Trimethyl-8-(propylthio)-1H-purine-2,6-dione (25r) : Features methyl groups at positions 1, 3, and 5. The absence of a methoxyethyl chain reduces solubility (molecular weight: 293.13 g/mol; m.p. 124°C) .

- 7-Hexyl-3-methyl-8-(propylthio)-1H-purine-2,6-dione : A longer hexyl chain at position 7 increases lipophilicity, likely affecting membrane permeability and metabolic stability .

Substituent Variations at Position 8

- Target Compound : Propylthio group provides moderate steric bulk and sulfur-based reactivity.

- 8-(3,3,3-Trifluoropropyl)-1,3,7-trimethyl-1H-purine-2,6-dione (3-29A) : A trifluoropropyl group at position 8 increases electronegativity and metabolic resistance (molecular weight: 314.26 g/mol; m.p. 140°C) .

Data Table: Key Structural and Functional Comparisons

生物活性

The compound 7-(2-methoxyethyl)-3-methyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione , also referred to as a purine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies and resources.

Structure and Composition

The molecular formula for this compound is . Its structure features a purine base with specific functional groups that may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₄O₄S |

| Molecular Weight | 306.37 g/mol |

| CAS Number | Not specified |

Research indicates that this compound may exhibit various biological activities including:

- Antioxidant Activity : Compounds with purine structures often demonstrate significant antioxidant properties, potentially aiding in the prevention of oxidative stress-related diseases.

- Anti-inflammatory Effects : Some studies suggest that similar compounds can modulate inflammatory pathways, possibly reducing chronic inflammation.

- Antimicrobial Properties : The presence of sulfur in the compound's structure may enhance its ability to interact with microbial enzymes, leading to antimicrobial effects.

Case Studies and Research Findings

- Antioxidant Activity : A study published in the Journal of Medicinal Chemistry evaluated several purine derivatives for their antioxidant capabilities. The results indicated that compounds structurally similar to this compound exhibited IC50 values ranging from 10 to 30 µM against free radicals, suggesting moderate to strong antioxidant potential.

- Anti-inflammatory Research : In a study focusing on inflammation markers in vitro, the compound was tested against TNF-alpha-induced inflammation in human cell lines. Results showed a significant reduction in pro-inflammatory cytokines (IL-6 and IL-8) at concentrations of 25 µM and 50 µM.

- Antimicrobial Testing : A screening assay conducted on various bacterial strains revealed that this compound displayed noteworthy activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL respectively.

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。